molecular formula C3H3NS3 B14196265 Dimercaptothiazol CAS No. 913737-05-0

Dimercaptothiazol

Cat. No.: B14196265
CAS No.: 913737-05-0
M. Wt: 149.3 g/mol
InChI Key: KWBXQDNGHQLAMB-UHFFFAOYSA-N
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Description

Dimercaptothiazol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. It is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable substance for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimercaptothiazol can be synthesized through several methods. One common approach involves the reaction of thioamides with sulfur and nitrogen sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: Dimercaptothiazol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

    Reduction: Reduction reactions can convert this compound into thiols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions typically involve the use of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while reduction can produce thiols .

Scientific Research Applications

Dimercaptothiazol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimercaptothiazol involves its ability to interact with various molecular targets. The compound’s sulfur and nitrogen atoms can form complexes with metal ions, which can inhibit or promote specific biochemical pathways. This property makes it useful in applications such as metal chelation therapy and as a catalyst in chemical reactions .

Comparison with Similar Compounds

    Thiazole: A heterocyclic compound with a similar structure but different chemical properties.

    Thiadiazole: Another related compound with distinct reactivity and applications.

Uniqueness: Dimercaptothiazol is unique due to its dual sulfur and nitrogen content, which imparts specific reactivity and binding properties. This makes it particularly valuable in applications requiring strong metal-binding capabilities and versatile chemical reactivity .

Properties

CAS No.

913737-05-0

Molecular Formula

C3H3NS3

Molecular Weight

149.3 g/mol

IUPAC Name

4-sulfanyl-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C3H3NS3/c5-2-1-7-3(6)4-2/h1,5H,(H,4,6)

InChI Key

KWBXQDNGHQLAMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)S1)S

Origin of Product

United States

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